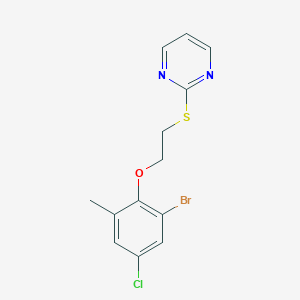
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, also known as BCPSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPSE belongs to the family of sulfhydryl-containing compounds, which are known to have antioxidant and anti-inflammatory properties.
科学的研究の応用
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to reduce tumor growth and improve cardiovascular function.
実験室実験の利点と制限
One advantage of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its ability to scavenge free radicals and inhibit oxidative stress, which makes it a promising candidate for the treatment of diseases related to oxidative stress. However, one limitation of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which are important factors to consider when developing a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which will be important for its development as a therapeutic agent.
Conclusion
In conclusion, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and inhibit oxidative stress makes it a promising candidate for the treatment of diseases related to oxidative stress. However, more studies are needed to determine its toxicity and pharmacokinetics, and to explore its potential use in various fields of medicine.
合成法
The synthesis of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether involves a multistep process that starts with the reaction of 2-bromo-4-chloro-6-methylphenol with 2-mercaptoethylamine hydrochloride to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl pyrimidine-5-carboxylate to form 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. The purity and yield of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether can be improved by recrystallization and chromatography techniques.
特性
製品名 |
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
分子式 |
C13H12BrClN2OS |
分子量 |
359.67 g/mol |
IUPAC名 |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
InChIキー |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
正規SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)



![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)
